molecular formula C7H7NO5S B12821575 2-Methyl-3-nitrobenzenesulfonic acid CAS No. 56682-05-4

2-Methyl-3-nitrobenzenesulfonic acid

Cat. No.: B12821575
CAS No.: 56682-05-4
M. Wt: 217.20 g/mol
InChI Key: HCLPTRNXPOJLDV-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a methyl group and a nitro group are substituted at the 2 and 3 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzenesulfonic acid can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Methyl-3-aminobenzenesulfonic acid.

    Oxidation: 2-Carboxy-3-nitrobenzenesulfonic acid.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzenesulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methyl-3-nitrobenzenesulfonic acid can be compared with other similar compounds such as:

Properties

CAS No.

56682-05-4

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-methyl-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO5S/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)

InChI Key

HCLPTRNXPOJLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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